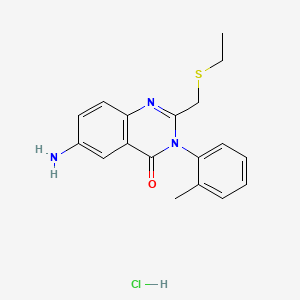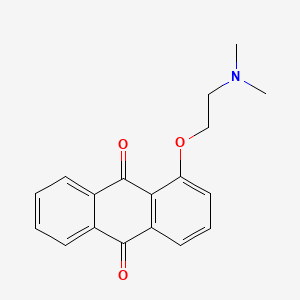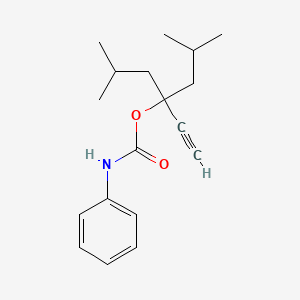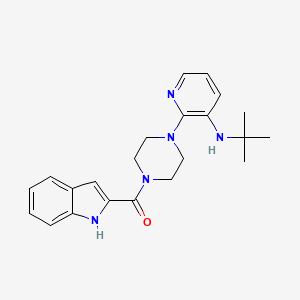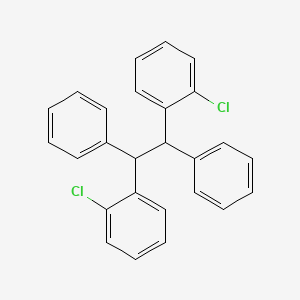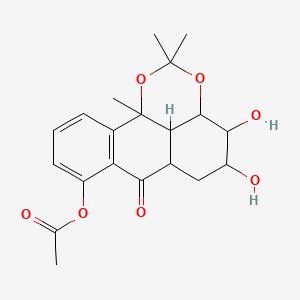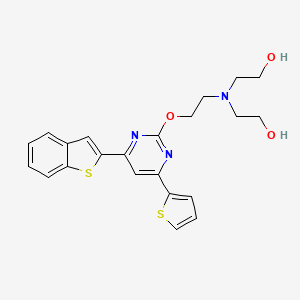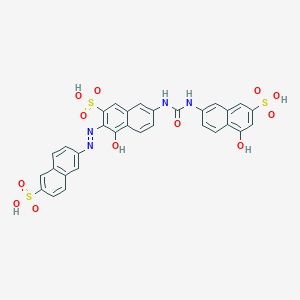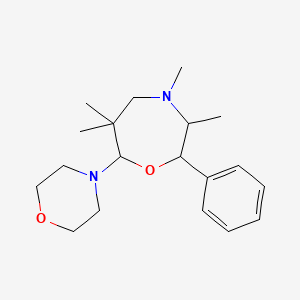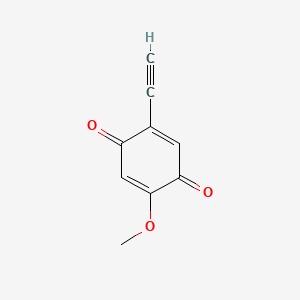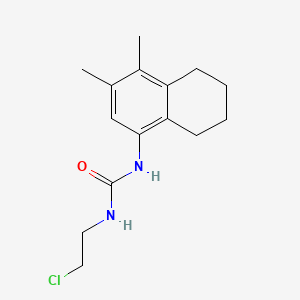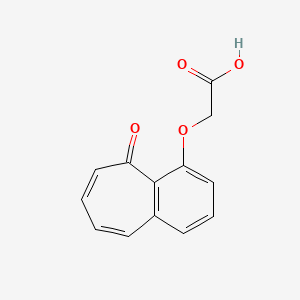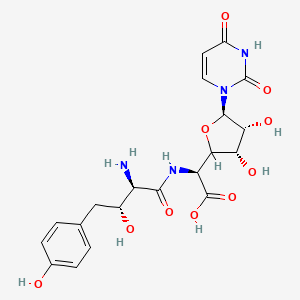
1-(5'-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that features a unique combination of amino acids and sugar derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from readily available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the amino acid derivative: The (2S,3R)-3-Hydroxyhomotyrosyl is synthesized through enantioselective synthesis methods.
Glycosylation: The amino acid derivative is glycosylated with beta-D-allofuranosyluronic acid under specific conditions to form the glycosylated product.
Coupling with uracil: The glycosylated product is then coupled with uracil to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5’-(((2S,3R)-3-Hydroxytyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
- 1-(5’-(((2S,3R)-3-Hydroxyphenylalaninyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
Uniqueness
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and sugar derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
93806-77-0 |
|---|---|
Formule moléculaire |
C20H24N4O10 |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R)-2-amino-3-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O10/c21-12(10(26)7-8-1-3-9(25)4-2-8)17(30)23-13(19(31)32)16-14(28)15(29)18(34-16)24-6-5-11(27)22-20(24)33/h1-6,10,12-16,18,25-26,28-29H,7,21H2,(H,23,30)(H,31,32)(H,22,27,33)/t10-,12-,13+,14+,15-,16?,18-/m1/s1 |
Clé InChI |
AVYSGDZBNFZXET-DVZIPJDQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@H]([C@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
